Cas no 15871-24-6 (1,2-Benzisothiazole-3(2H)-thione,2-methyl-)

1,2-Benzisothiazole-3(2H)-thione,2-methyl- structure
15871-24-6 structure
Product Name:1,2-Benzisothiazole-3(2H)-thione,2-methyl-
CAS No:15871-24-6
MF:C8H7NS2
MW:181.27787899971
CID:150562
PubChem ID:292326
Update Time:2025-04-19

1,2-Benzisothiazole-3(2H)-thione,2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1,2-Benzisothiazole-3(2H)-thione,2-methyl-
    • 2-methyl-1,2-benzothiazole-3-thione
    • 2-methyl-1,2-benzothiazole-3(2h)-thione
    • 2-methyl-2,3-dihydro-1,2-benzisothiazol-3-thion
    • 2-Methyl-3-thioxo-2,3-dihydro-1,2-benzisothiazol
    • 2-Methyl-4,5-benzisothiazolin-3-thion
    • 2-Methyl-benz[d]isothiazol-3-thion
    • 2-methyl-benz[d]isothiazole-3-thione
    • 2-methyl-benzo[d]isothiazole-3-thione
    • AC1L6HRR
    • AC1Q7EZA
    • AG-K-88114
    • AR-1E3319
    • CTK4C9810
    • N-methyl-1,2-benzisothiazoline-3-thione
    • NSC158036
    • AO-435/13038168
    • NCI60_001157
    • 15871-24-6
    • AKOS024339779
    • 2-methyl-1,2-benzisothiazole-3(2H)-thione
    • CHEMBL1968829
    • DTXSID50303371
    • NSC-158036
    • Inchi: 1S/C8H7NS2/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3
    • InChI Key: RHJDOWRMOQVRAU-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2C(N1C)=S

Computed Properties

  • Exact Mass: 181.00211
  • Monoisotopic Mass: 181.002
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 60.6Ų

Experimental Properties

  • Density: 1.39
  • Boiling Point: 300.6°Cat760mmHg
  • Flash Point: 135.6°C
  • Refractive Index: 1.753
  • PSA: 3.24
  • LogP: 2.96930

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